molecular formula C16H10Cl2N3NaO4S B13764066 2-Naphthalenesulfonic acid, 6-amino-5-[(2,5-dichlorophenyl)azo]-4-hydroxy-, monosodium salt CAS No. 67786-24-7

2-Naphthalenesulfonic acid, 6-amino-5-[(2,5-dichlorophenyl)azo]-4-hydroxy-, monosodium salt

Cat. No.: B13764066
CAS No.: 67786-24-7
M. Wt: 434.2 g/mol
InChI Key: LGWUKZYAVWSXMP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Naphthalenesulfonic acid, 6-amino-5-[(2,5-dichlorophenyl)azo]-4-hydroxy-, monosodium salt is a complex organic compound known for its applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with sulfonic acid, amino, hydroxy, and azo groups, along with a monosodium salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenesulfonic acid, 6-amino-5-[(2,5-dichlorophenyl)azo]-4-hydroxy-, monosodium salt typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pH, and reactant concentrations to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenesulfonic acid, 6-amino-5-[(2,5-dichlorophenyl)azo]-4-hydroxy-, monosodium salt undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

    Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid group under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted naphthalenesulfonic acid derivatives.

Scientific Research Applications

2-Naphthalenesulfonic acid, 6-amino-5-[(2,5-dichlorophenyl)azo]-4-hydroxy-, monosodium salt has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways:

    Azo Group: The azo linkage can undergo reduction to form amines, which can interact with biological molecules.

    Sulfonic Acid Group: Enhances water solubility and facilitates interactions with proteins and enzymes.

    Hydroxy Group: Participates in hydrogen bonding and other interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Naphthalenesulfonic acid, 6-amino-5-[(2,5-dichlorophenyl)azo]-4-hydroxy-, monosodium salt is unique due to the presence of the 2,5-dichlorophenyl azo group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.

Properties

CAS No.

67786-24-7

Molecular Formula

C16H10Cl2N3NaO4S

Molecular Weight

434.2 g/mol

IUPAC Name

sodium;6-amino-5-[(2,5-dichlorophenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonate

InChI

InChI=1S/C16H11Cl2N3O4S.Na/c17-9-2-3-11(18)13(6-9)20-21-16-12(19)4-1-8-5-10(26(23,24)25)7-14(22)15(8)16;/h1-7,22H,19H2,(H,23,24,25);/q;+1/p-1

InChI Key

LGWUKZYAVWSXMP-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)[O-])O)N=NC3=C(C=CC(=C3)Cl)Cl)N.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.